1-((4-chlorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-chlorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a sulfonyl group, a methoxybenzofuran moiety, a thiazole ring, and a piperidine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the methoxybenzofuran moiety via coupling reactions.
- Sulfonylation of the chlorophenyl group.
- Coupling of the piperidine ring with the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((4-chlorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
- Binding to specific enzymes or receptors, thereby modulating their activity.
- Interfering with cellular pathways by acting as an inhibitor or activator.
- Inducing conformational changes in proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1-((4-chlorophenyl)sulfonyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)piperidine-4-carboxamide: Similar structure but lacks the methoxy group.
1-((4-chlorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of carboxamide.
Uniqueness
The presence of the methoxybenzofuran moiety and the specific arrangement of functional groups in 1-((4-chlorophenyl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)piperidine-4-carboxamide may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O5S2/c1-32-20-4-2-3-16-13-21(33-22(16)20)19-14-34-24(26-19)27-23(29)15-9-11-28(12-10-15)35(30,31)18-7-5-17(25)6-8-18/h2-8,13-15H,9-12H2,1H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYTVUTXPODXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.